molecular formula C5H6N2O2S B1297888 N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide CAS No. 37641-15-9

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

Cat. No. B1297888
CAS RN: 37641-15-9
M. Wt: 158.18 g/mol
InChI Key: IWZDYCXOHDYRHO-UHFFFAOYSA-N
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Description

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide is a chemical compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse biological activities and their utility in medicinal chemistry as building blocks for pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole acetamide derivatives can be achieved through various methods. For instance, the Ugi four-component reaction (Ugi-4-CR) is used to assemble N-(2-haloaryl)propynamide intermediates, which are then subjected to copper-catalyzed tandem reactions with sodium azide to yield complex fused tricyclic scaffolds . Another approach involves the amidation of acetyl chloride derivatives with labelled aminophenol in a buffer solution, followed by hydrolysis to afford the ring-opened product . Additionally, microwave irradiation techniques or conventional synthesis methods are employed to prepare N-2-(4-(4-(2-substitutedthiazol-4-yl)piperazin-1-yl)-2-oxoethyl)acetamides, which have shown potential as atypical antipsychotic agents .

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by spectral data such as infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These techniques confirm the presence of the thiazole ring and the acetamide moiety, as well as any substituents that may be present on the ring . The structural variations introduced during synthesis are crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Thiazole acetamides can undergo various chemical reactions, including functional group transformations. For example, oxidation at the alpha-carbon of certain thiazole acetamides can lead to a variety of derivatives, such as enamines, enols, enol ethers, oximes, and hydrazones . These transformations can significantly affect the insecticidal activity of the compounds. Additionally, click chemistry approaches are used to synthesize substituted thiazole acetamides with antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring and the acetamide group. These properties are essential for the pharmacokinetic profile of the compounds and their suitability for drug development. The antimicrobial and anticancer activities of these compounds are evaluated through biological assays, which are indicative of their potential therapeutic applications .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

  • Study 1 : Alagarsamy et al. (2015) synthesized novel acetamide derivatives and evaluated their analgesic and anti-inflammatory activities. Among the synthesized compounds, a specific derivative showed potent analgesic and anti-inflammatory activities, indicating its potential application in pain and inflammation management (Alagarsamy et al., 2015).

Anticancer Agents

  • Study 2 : Evren et al. (2019) synthesized new acetamide derivatives and tested their anticancer activities, with some derivatives exhibiting high selectivity and potency against human lung adenocarcinoma cells (Evren et al., 2019).
  • Study 3 : Horishny et al. (2021) prepared acetamide derivatives with a focus on anticancer activity. They found potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as therapeutic agents (Horishny et al., 2021).

Anticonvulsant Agents

  • Study 4 : Nikalje et al. (2011) designed and synthesized acetamide derivatives as potential anticonvulsant agents. These compounds showed efficacy in various seizure models, indicating their potential in epilepsy treatment (Nikalje et al., 2011).

Anti-Microbial Activities

  • Study 5 : Saravanan et al. (2010) synthesized novel thiazole derivatives with pyrazole moiety and evaluated their anti-bacterial and anti-fungal activities. The study revealed significant anti-microbial properties among these compounds (Saravanan et al., 2010).

Antioxidant Activity

  • Study 6 : Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarin derivatives. Their study offers insights into the potential application of these compounds in oxidative stress-related conditions (Kadhum et al., 2011).

Anti-Inflammatory Agents

  • Study 7 : Nikalje et al. (2015) synthesized novel acetamide derivatives and assessed their anti-inflammatory activity, revealing their potential in managing inflammatory conditions (Nikalje et al., 2015).

properties

IUPAC Name

N-(4-oxo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZDYCXOHDYRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337188
Record name N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

CAS RN

37641-15-9
Record name N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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